ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside
CAS No.: 116391-11-8
Cat. No.: VC0045390
Molecular Formula: C29H34O4S
Molecular Weight: 478.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116391-11-8 |
|---|---|
| Molecular Formula | C29H34O4S |
| Molecular Weight | 478.65 |
| IUPAC Name | (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane |
| Standard InChI | InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1 |
| SMILES | CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside is a thio-glycoside of L-fucose with benzyl protecting groups at positions 2, 3, and 4, and an ethylthio group at the anomeric position in the beta configuration. The IUPAC name for this compound is (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane . This systematic name reflects the specific stereochemistry of the molecule, which is crucial for its biological and chemical reactivity profiles.
The compound is characterized by multiple CAS registry numbers depending on its specific anomeric configuration:
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CAS 116391-11-8 for the beta-L-fucopyranoside form
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CAS 99409-34-4 also referred to the beta-L form in some databases
Physical and Chemical Properties
The physical and chemical properties of ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside are summarized in the following table:
The key structural feature of this compound is the sulfur atom at the anomeric position, replacing the more common oxygen atom found in natural glycosides . This sulfur substitution introduces unique chemical reactivity that is exploited in various synthetic pathways, particularly in forming glycosidic bonds that are resistant to enzymatic degradation .
Synthesis Methods
Synthetic Approaches
The synthesis of ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside typically involves multiple steps starting from L-fucose or related precursors. The key synthetic stages include:
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Protection of hydroxyl groups using benzyl groups
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Formation of the thio-glycoside via thiol activation
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Establishment of the beta-configuration at the anomeric position
Several methodologies have been developed for the efficient synthesis of this compound, with varying reagents and conditions to optimize yield and stereoselectivity.
Biological Activities
Anticoagulant Properties
Research indicates that ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside may exhibit anticoagulant properties. This compound may mimic some activities of naturally occurring fucoidans found in brown seaweeds. Studies have shown that sulfated polysaccharides derived from fucose can inhibit thrombin and factor Xa, leading to anticoagulant effects. The structural similarity between this synthetic compound and natural fucose-containing oligosaccharides provides a basis for its potential anticoagulant activity.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses by affecting macrophage activity. These effects are particularly relevant in conditions such as arthritis and other inflammatory diseases where macrophage-mediated inflammation plays a significant role in disease progression.
Antimicrobial Activity
The following table summarizes the reported biological activities:
| Biological Activity | Mechanism | Potential Applications | Reference |
|---|---|---|---|
| Anticoagulant | Inhibition of thrombin and factor Xa | Prevention of thrombosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Treatment of inflammatory conditions | |
| Antimicrobial | Disruption of bacterial cell walls or biofilm formation | Combating bacterial infections |
Research Applications
Oligosaccharide Synthesis
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside serves as an important building block in the synthesis of complex oligosaccharides containing L-fucose . The compound is particularly useful for synthesizing complex carbohydrate structures due to its stability and reactivity profile.
A notable example is its use in the total synthesis of the β-methyl glycoside of lacto-N-fucopentaose III, a complex pentasaccharide . In this synthesis, ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside was employed as a key intermediate, demonstrating its utility in constructing biologically relevant oligosaccharides .
Glycosylation Chemistry
The compound has proven valuable in exploring new methodologies for glycoside synthesis, offering insights into alternative bonding strategies that expand the utility of carbohydrates in materials science and synthetic biology . The thio-glycosidic linkage provides unique reactivity in glycosylation reactions, allowing for selective formation of glycosidic bonds under controlled conditions.
Researchers have utilized this compound to develop stereoselective glycosylation methods, which are essential for synthesizing complex carbohydrates with precise stereochemical configurations . The ability to control the stereochemistry of glycosidic bond formation is crucial for reproducing the biological activity of natural oligosaccharides.
Glycomaterial Development
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside has facilitated the development of new glycomaterials and biosensors by providing a stable scaffold that can interact with biological systems without undergoing natural decomposition pathways . This has significantly advanced the field of glycoengineering, where precise sugar modifications are necessary to study and manipulate cellular interactions and signaling pathways.
The following table highlights key research applications:
Comparison with Related Compounds
Structural Analogs
Several structural analogs of ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside have been reported in the literature, including:
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Methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside (CAS: 107802-80-2), which differs only in the replacement of the ethyl group with a methyl group
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(2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(methylthio)-6-methyltetrahydro-2H-pyran, a related thio-glycoside with a different anomeric substituent
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(2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(propylthio)-6-methyltetrahydro-2H-pyran, featuring a propyl group instead of an ethyl group
These compounds share similar chemical properties but may exhibit different reactivity profiles in glycosylation reactions and biological activities based on the nature of the anomeric substituent.
Functional Differences
The functional differences between ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside and its structural analogs primarily relate to:
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Reactivity in glycosylation reactions
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Stability under various reaction conditions
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Binding affinity to biological targets
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Pharmacokinetic properties (for compounds with biological applications)
For example, the methyl analog (Methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside) has a melting point of 53-58°C and a specific rotation [α]20/D of 0.0 to +3.0 deg (C=1, CHCl3) , which differs slightly from the ethyl derivative.
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